1-Cyclopropanecarbonylpyrazolidin-3-one
Description
1-Cyclopropanecarbonylpyrazolidin-3-one is a heterocyclic compound featuring a pyrazolidinone core (a three-membered ring containing two nitrogen atoms) conjugated with a cyclopropanecarbonyl group. This structural combination confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. The strained cyclopropane ring enhances reactivity, while the pyrazolidinone moiety offers hydrogen-bonding capabilities, influencing solubility and intermolecular interactions .
Properties
Molecular Formula |
C7H10N2O2 |
|---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
1-(cyclopropanecarbonyl)pyrazolidin-3-one |
InChI |
InChI=1S/C7H10N2O2/c10-6-3-4-9(8-6)7(11)5-1-2-5/h5H,1-4H2,(H,8,10) |
InChI Key |
QHCSUCWXMBQAQK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1C(=O)N2CCC(=O)N2 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Cyclopropanecarbonylpyrazolidin-3-one can be achieved through several methods. One common approach involves the reaction of cyclopropanecarbonyl chloride with pyrazolidin-3-one under basic conditions. This reaction typically requires the use of a base such as triethylamine to facilitate the formation of the desired product. Another method involves the use of cyclopropanecarboxylic acid as a starting material, which is then converted to the corresponding acid chloride before reacting with pyrazolidin-3-one.
Industrial production methods for this compound may involve more efficient and scalable processes, such as continuous flow synthesis or the use of catalytic systems to improve yield and reduce reaction times.
Chemical Reactions Analysis
1-Cyclopropanecarbonylpyrazolidin-3-one undergoes various chemical reactions, including:
Scientific Research Applications
1-Cyclopropanecarbonylpyrazolidin-3-one has several applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Cyclopropanecarbonylpyrazolidin-3-one and its derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. For example, some derivatives may inhibit the activity of enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity . The exact pathways and molecular targets can vary depending on the specific structure and functional groups present in the compound.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 1-cyclopropanecarbonylpyrazolidin-3-one with three analogs from the provided evidence, focusing on structural features, functional groups, and inferred properties.
Table 1: Comparative Analysis of Key Compounds
| Compound Name | Core Structure | Functional Groups | Key Properties (Inferred) | Potential Applications |
|---|---|---|---|---|
| 1-Cyclopropanecarbonylpyrazolidin-3-one | Pyrazolidinone | Cyclopropanecarbonyl, carbonyl | High ring strain, moderate polarity | Enzyme inhibitors, agrochemicals |
| 1-Methyl-5-oxopyrrolidine-3-carboxylic acid | Pyrrolidone | Carboxylic acid, methyl, carbonyl | High solubility (ionizable COOH), polar | Pharmaceuticals, polymers |
| 1-(3-(Piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid | Cyclopropane-phenyl | Sulfonyl, carboxylic acid, piperidinyl | Lipophilic, strong hydrogen bonding | Kinase inhibitors, proteomics |
Structural and Functional Group Differences
Pyrazolidinone vs. Pyrrolidone: The pyrazolidinone core (three-membered ring) in the target compound introduces greater ring strain compared to the five-membered pyrrolidone ring in 1-methyl-5-oxopyrrolidine-3-carboxylic acid . This strain may enhance reactivity but reduce thermodynamic stability. The absence of an ionizable carboxylic acid group in the target compound (unlike the pyrrolidone derivative) suggests lower water solubility but better membrane permeability .
Cyclopropane vs. Phenyl Substituents: The cyclopropanecarbonyl group in the target compound likely increases lipophilicity compared to the phenyl-sulfonyl group in 1-(3-(piperidin-1-ylsulfonyl)phenyl)cyclopropanecarboxylic acid . This could favor blood-brain barrier penetration in drug design.
Research Findings and Limitations
- Evidence Gaps: No direct bioactivity or thermodynamic data for 1-cyclopropanecarbonylpyrazolidin-3-one are available in the provided sources. Comparisons rely on structural analogs (e.g., cyclopropane-containing carboxylic acids and pyrazolidinone derivatives) .
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